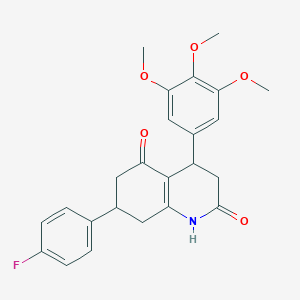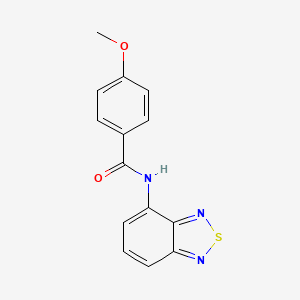![molecular formula C15H13BrN2O2 B5522003 N-[4-(aminocarbonyl)phenyl]-3-bromo-4-methylbenzamide](/img/structure/B5522003.png)
N-[4-(aminocarbonyl)phenyl]-3-bromo-4-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds often involves acylation reactions and can be characterized by various spectroscopic methods such as NMR (Nuclear Magnetic Resonance), MS (Mass Spectrometry), and IR (Infrared Spectroscopy). These methods help in confirming the structure of the synthesized compounds and their purity (He et al., 2014).
Molecular Structure Analysis
Molecular structure determination is crucial and can be achieved through X-ray crystallography and DFT (Density Functional Theory) calculations. These techniques provide insights into the geometry, bond lengths, angles, and dihedral angles of molecules. They also help in understanding the impact of intermolecular interactions on the molecule's structure (Karabulut et al., 2014).
Chemical Reactions and Properties
The chemical behavior of N-[4-(aminocarbonyl)phenyl]-3-bromo-4-methylbenzamide involves its reactivity under various conditions. Schiff base formation and amidoalkylation are common reactions for related compounds, demonstrating the versatility and reactivity of the amide and bromo functional groups (Zhu & Qiu, 2011).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystal structure are essential for understanding the compound's behavior in different environments. Polymorphism can also be observed in related compounds, indicating the existence of multiple crystalline forms that have distinct physical properties (Yasuoka, Kasai, & Kakudo, 1969).
Chemical Properties Analysis
The compound's chemical properties are influenced by its functional groups. For instance, the amide group contributes to its chemical stability and reactivity towards hydrolysis. Understanding these properties is crucial for predicting the compound's behavior in chemical reactions and potential applications (Mirallai, Manos, & Koutentis, 2013).
科学的研究の応用
Polymer Synthesis
One study focused on the synthesis and characterization of novel aromatic polyimides using diamines, which are crucial intermediates for polymer production. These polymers demonstrated high solubility in organic solvents and significant thermal stability, indicating their potential use in advanced materials technology (Butt et al., 2005).
Anticonvulsant Effects
Research into 4-aminobenzamides, a category that includes N-[4-(aminocarbonyl)phenyl]-3-bromo-4-methylbenzamide, has shown significant anticonvulsant activity. These compounds were tested in mice for their efficacy against seizures, suggesting their potential in developing new antiepileptic drugs (Clark et al., 1984).
Antiviral Activity
A study on N-phenylbenzamide derivatives highlighted their promising antiviral activity against Enterovirus 71 (EV 71), a pathogen responsible for severe hand, foot, and mouth disease. This research identified specific compounds with low cytotoxicity and potent antiviral effects, marking a step forward in antiviral drug development (Ji et al., 2013).
Chemical Synthesis Methodologies
Innovations in chemical synthesis methodologies using N-[4-(aminocarbonyl)phenyl]-3-bromo-4-methylbenzamide derivatives have been documented. For instance, a novel method for synthesizing 4-phenylquinazolinones via palladium-catalyzed domino reactions, involving N-benzylation and benzylic C-H amidation, has been developed. This method represents a strategic approach to constructing complex molecules in water, emphasizing the importance of green chemistry principles (Hikawa et al., 2012).
特性
IUPAC Name |
3-bromo-N-(4-carbamoylphenyl)-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN2O2/c1-9-2-3-11(8-13(9)16)15(20)18-12-6-4-10(5-7-12)14(17)19/h2-8H,1H3,(H2,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBEWGZYVMWPDFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)N)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(3-nitrobenzylidene)amino]-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5521927.png)
![(1R*,5R*)-10-[4-(3-hydroxy-3-methylbutyl)benzoyl]-3,7,10-triazatricyclo[3.3.3.0~1,5~]undecane-2,6-dione](/img/structure/B5521937.png)
![N,N-dimethyl-1-(4-methyl-5-{1-[4-(1H-pyrazol-1-yl)benzyl]piperidin-4-yl}-4H-1,2,4-triazol-3-yl)methanamine](/img/structure/B5521944.png)
![5-(2-chlorophenyl)-N-{2-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]ethyl}-2-furamide](/img/structure/B5521947.png)
![1-(ethylsulfonyl)-4-[(4-methoxyphenoxy)acetyl]piperazine](/img/structure/B5521956.png)

![2-(2-methyl-5-nitro-1H-imidazol-1-yl)-N-[2-(methylthio)phenyl]acetamide](/img/structure/B5521961.png)

![3-(1,3-benzodioxol-5-yl)-N-{[(2S,4S)-4-fluoro-2-pyrrolidinyl]methyl}propanamide hydrochloride](/img/structure/B5521989.png)
![4-[2,4-bis(1,1-dimethylpropyl)phenoxy]-N-(2-methyl-1,3-benzothiazol-6-yl)butanamide](/img/structure/B5521994.png)
![N-(4-fluorophenyl)-4-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5521995.png)
![6-oxo-1-[3-(2-oxo-1-pyrrolidinyl)propyl]-N-(2-pyridinylmethyl)-3-piperidinecarboxamide](/img/structure/B5522007.png)
